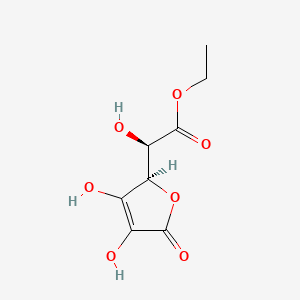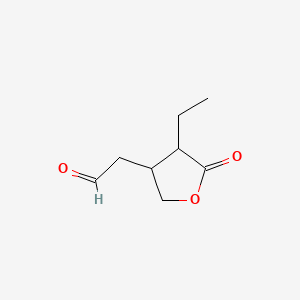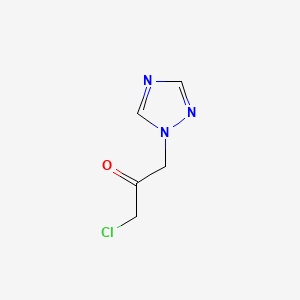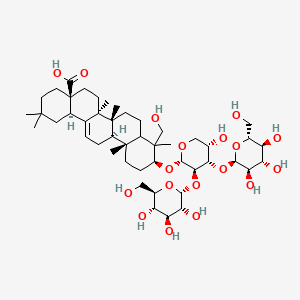
ES-Asa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ES-Asa is a derivative of ascorbic acid (vitamin C) where the hydroxyl group is replaced by an ethyl ester group. This modification enhances the stability and lipophilicity of the compound, making it more suitable for various applications in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of saccharoascorbic acid ethyl ester typically involves the esterification of ascorbic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of saccharoascorbic acid ethyl ester may involve more efficient and scalable methods such as the use of immobilized lipase enzymes to catalyze the esterification reaction. This approach offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
ES-Asa can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ascorbic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ascorbic acid and ethanol.
Oxidation: Dehydroascorbic acid.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
ES-Asa has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of saccharoascorbic acid ethyl ester involves its conversion to ascorbic acid in the body, where it exerts its effects as an antioxidant. Ascorbic acid scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. It also plays a role in collagen synthesis, immune function, and the regeneration of other antioxidants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascorbic Acid: The parent compound, known for its antioxidant properties but less stable than its ester derivatives.
Ascorbyl Palmitate: Another ester derivative of ascorbic acid, used in cosmetics and food preservation for its antioxidant properties.
Ascorbyl Glucoside: A stable form of ascorbic acid used in skincare products for its brightening and antioxidant effects.
Uniqueness
ES-Asa stands out due to its enhanced stability and lipophilicity compared to ascorbic acid. This makes it more suitable for applications where stability and solubility in non-polar solvents are crucial .
Eigenschaften
CAS-Nummer |
146623-27-0 |
|---|---|
Molekularformel |
C8H10O7 |
Molekulargewicht |
218.161 |
IUPAC-Name |
ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
OXFYSKSQJRMLKU-RITPCOANSA-N |
SMILES |
CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Synonyme |
hex-2-enaro-1,4-lactone ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione, dihydro-, (-)-](/img/new.no-structure.jpg)









